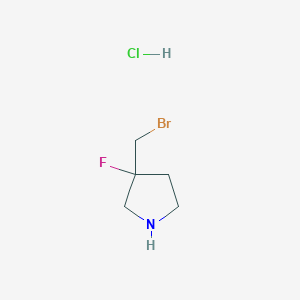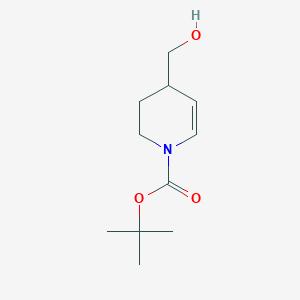
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran (2,6-DBMC), is a Grignard reagent widely used in organic synthesis. This reagent is composed of a magnesium chloride complex, a hydrocarbon solvent, and an alkyl halide. It is a colorless, viscous liquid with a pungent odor that is toxic and flammable. 2,6-DBMC is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis.
Mecanismo De Acción
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a nucleophile, meaning it can donate electrons to form a new bond. This reagent reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. The reaction is initiated by the nucleophilic attack of the magnesium on the electrophile, followed by the attack of the alkyl halide on the magnesium. This produces a magnesium alkoxide intermediate, which is then deprotonated by the solvent, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is toxic and flammable and should be handled with caution. Inhalation of the vapor may cause irritation of the eyes, nose, and throat. Skin contact may cause irritation and redness. The reagent is also corrosive and may cause burns if it comes into contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds. It is relatively inexpensive and easy to use, making it a popular choice for organic synthesis. However, it is also toxic and flammable and should be handled with caution. Additionally, the reaction is exothermic and should be monitored carefully to prevent overheating.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran in organic synthesis. These include the synthesis of complex natural products, the synthesis of heterocyclic compounds, and the formation of carbon-carbon bonds. Additionally, this reagent could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to improve the safety of the reagent and to develop new applications.
Métodos De Síntesis
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is synthesized by the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in tetrahydrofuran. The reaction is typically conducted in a dry, inert atmosphere such as argon or nitrogen. The reaction is exothermic and should be monitored carefully to prevent overheating. The reaction is complete when the magnesium metal has been completely consumed and the product is a colorless, viscous liquid.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis. This reagent is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds, the synthesis of polycyclic compounds, and the formation of carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzylmagnesium chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)
![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)


